molecular formula C29H24N2O6S B314048 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID

Cat. No.: B314048
M. Wt: 528.6 g/mol
InChI Key: HUZODNMUKIKUKT-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID typically involves a multi-step process. One common method is the cyclocondensation of 5-benzoyl-3-ethoxycarbonyl-6-methylthio-1-R-1,2-dihydropyrid-2-ones with heterocyclic N,N- and N,C-1,3-dinucleophiles . This reaction proceeds regioselectively to give a series of new tri- and tetracyclic heterosystems.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydropyrazolo[1,5-a]pyrido[2,3-d]pyrimidin-6-one
  • 1,2-Dihydropyrido[2,3-d]pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2-one
  • 8,9-Dihydro-5H-pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-8-one
  • 1,2-Dihydrobenzo[4,5]imidazo[1,2-a]pyrido[2,3-d]pyrimidin-2-one
  • 1,2-Dihydrobenzo[4,5]imidazo[1,2-g][1,6]naphthyridin-2-one

Uniqueness

What sets 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID apart is its unique combination of functional groups and structural features. This allows it to exhibit a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H24N2O6S

Molecular Weight

528.6 g/mol

IUPAC Name

3-[5-[(Z)-(6-ethoxycarbonyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C29H24N2O6S/c1-4-36-28(35)24-17(3)30-29-31(25(24)18-9-6-5-7-10-18)26(32)23(38-29)15-19-13-14-22(37-19)20-11-8-12-21(16(20)2)27(33)34/h5-15,25H,4H2,1-3H3,(H,33,34)/b23-15-

InChI Key

HUZODNMUKIKUKT-HAHDFKILSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)C(=O)O)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)C5=C(C(=CC=C5)C(=O)O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)C(=O)O)C)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.